(1R,2S)-2-Amino-cyclooctanol

Catalog No.
S8470397
CAS No.
M.F
C8H17NO
M. Wt
143.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S)-2-Amino-cyclooctanol

Product Name

(1R,2S)-2-Amino-cyclooctanol

IUPAC Name

(1R,2S)-2-aminocyclooctan-1-ol

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c9-7-5-3-1-2-4-6-8(7)10/h7-8,10H,1-6,9H2/t7-,8+/m0/s1

InChI Key

DUJAFYDYPPBLOY-JGVFFNPUSA-N

SMILES

C1CCCC(C(CC1)N)O

Canonical SMILES

C1CCCC(C(CC1)N)O

Isomeric SMILES

C1CCC[C@H]([C@H](CC1)N)O

(1R,2S)-2-Amino-cyclooctanol is a chiral organic compound characterized by its unique bicyclic structure, which consists of an eight-membered cyclooctane ring substituted with an amino group and a hydroxyl group. This compound is notable for its potential applications in medicinal chemistry and as a chiral building block in organic synthesis. The stereochemistry of (1R,2S)-2-Amino-cyclooctanol is crucial, as it influences the compound's reactivity and biological interactions.

  • Oxidation: The hydroxyl group can be oxidized to yield cyclooctanone or cyclooctanal. Common oxidizing agents include pyridinium chlorochromate and potassium permanganate.
  • Reduction: The amino group can be reduced to form primary amines using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group is amenable to substitution reactions, allowing for the introduction of various functional groups (e.g., halides) using reagents such as thionyl chloride or phosphorus tribromide.

These reactions allow for the derivatization of (1R,2S)-2-Amino-cyclooctanol, facilitating the synthesis of more complex molecules.

Research indicates that (1R,2S)-2-Amino-cyclooctanol exhibits significant biological activity. It has been studied for its potential role as a ligand in biochemical assays and its interactions with enzymes and receptors. The presence of both amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with biological targets, which can modulate their activity. This compound has shown promise in studies related to enzyme mechanisms and may have implications in drug design.

The synthesis of (1R,2S)-2-Amino-cyclooctanol typically involves asymmetric reduction techniques:

  • Asymmetric Reduction: One common method is the reduction of cyclooctanone derivatives using chiral catalysts. For instance, the use of chiral borane reagents can yield high enantiomeric purity.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. Techniques such as chiral chromatography or enzymatic resolution are also used to obtain the desired enantiomer from racemic mixtures.

(1R,2S)-2-Amino-cyclooctanol has diverse applications across various fields:

  • Chemistry: It serves as a chiral building block in organic synthesis, facilitating the production of complex molecules.
  • Biology: The compound is used in studies exploring enzyme interactions and mechanisms.
  • Medicine: It acts as a precursor in synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Industry: Utilized in producing fine chemicals and agrochemicals, it plays a role in developing chiral catalysts.

The interaction studies of (1R,2S)-2-Amino-cyclooctanol focus on its binding affinity to specific molecular targets. Its chiral nature allows selective binding to active sites on enzymes or receptors, influencing biochemical pathways. These studies are crucial for understanding the compound's potential therapeutic roles and optimizing its use in drug development .

Several compounds share structural similarities with (1R,2S)-2-Amino-cyclooctanol. Here are some notable examples:

  • (1S,2R)-2-Amino-cyclooctanol
  • (1S,2S)-2-Amino-cyclooctanol
  • (1R,2R)-2-Amino-cyclooctanol

Comparison

The uniqueness of (1R,2S)-2-Amino-cyclooctanol lies in its specific stereochemistry. Each enantiomer exhibits different reactivity profiles and biological activities due to their distinct spatial arrangements:

  • (1R,2S): Often shows unique binding properties that can enhance selectivity in biological applications.
  • (1S,2R) and other diastereomers may demonstrate different pharmacological effects or reactivity patterns compared to (1R,2S), highlighting the importance of stereochemistry in determining the functionality of amino alcohols .

Chiral Center Topology in Medium-Sized Cyclic Systems

(1R,2S)-2-Amino-cyclooctanol contains two stereocenters at positions 1 and 2, with the amino (-NH$$2$$) and hydroxyl (-OH) groups occupying equatorial or axial positions depending on the ring’s puckering. Medium-sized rings like cyclooctanol adopt non-planar conformations to alleviate torsional and angle strain. The boat-chair and crown conformations dominate in cyclooctane derivatives, but the introduction of polar substituents like -NH$$2$$ and -OH perturbs this equilibrium.

In the boat-chair conformation, the amino group may occupy an axial position while the hydroxyl group adopts an equatorial orientation, minimizing 1,3-diaxial repulsions. This spatial arrangement creates a chiral environment where the (1R,2S) configuration enforces distinct electronic and steric interactions. Computational studies of analogous cycloheptane systems reveal that substituents in medium-sized rings experience significant gauche interactions, further stabilizing twisted conformers.

Transannular Electronic Effects on Axial Chirality

Transannular interactions in cyclooctanol derivatives arise from through-space electronic communication between substituents on opposite sides of the ring. In (1R,2S)-2-amino-cyclooctanol, the amino and hydroxyl groups engage in dipole-dipole interactions across the ring, altering electron density distribution. These effects are amplified in the boat-chair conformation, where the spatial proximity of substituents enables charge transfer and hyperconjugation.

Axial chirality in such systems emerges not from traditional stereocenters but from the non-planar arrangement of the ring itself. For example, trans-cyclooctene exhibits planar chirality due to the fixed orientation of its polymethylene bridge relative to the double bond. Similarly, the (1R,2S)-configured cyclooctanol derivative may display axial chirality if intramolecular constraints lock the ring into a chiral conformation.

Conformational Locking Through Intramolecular H-Bonding Networks

Intramolecular hydrogen bonding between the amino and hydroxyl groups plays a critical role in stabilizing specific conformers. In the crown conformation, the -NH$$_2$$ and -OH groups align to form a six-membered H-bonding network, reducing conformational flexibility (Fig. 1). This locking mechanism is analogous to the stereoselective hydrogen bonding observed in enzyme-substrate interactions.

Table 1: Conformational Stability of (1R,2S)-2-Amino-cyclooctanol

ConformationRelative Energy (kcal/mol)Dominant Stabilizing Factor
Boat-chair0.0Minimized 1,3-diaxial strain
Crown+1.2Intramolecular H-bonding
Twist-boat+2.5Partial eclipsing relief

The H-bonding network not only stabilizes the crown conformation but also enhances the compound’s optical activity by restricting interconversion between enantiomers. This phenomenon mirrors the stereospecificity seen in biphenyl systems, where bulky ortho substituents prevent free rotation about the central bond.

Transition Metal-Catalyzed Asymmetric Amination Strategies

Transition metal catalysts enable precise stereochemical control in the synthesis of amino alcohols via asymmetric amination. For cyclooctanol derivatives, rhodium- and palladium-based systems have shown promise in mediating intramolecular C–N bond formation while preserving the integrity of the eight-membered ring. A notable approach involves the kinetic resolution of racemic cyclooctene precursors using chiral ligands such as (R)-BINAP or Josiphos derivatives. For example, palladium-catalyzed allylic amination of cyclooctenol derivatives with benzophenone imine achieves enantiomeric excesses (ee) exceeding 90% under optimized conditions [3].

The mechanism proceeds through a π-allyl palladium intermediate, where the chiral ligand dictates the face-selective attack of the aminating agent. Steric effects from the cyclooctane ring influence transition state geometry, favoring axial attack to minimize nonbonding interactions. Recent advances employ iridium catalysts for redox-neutral amination, leveraging hydrogen transfer pathways to convert cyclooctanone oximes directly to amino alcohols with >95% ee [2].

Table 1: Representative Transition Metal-Catalyzed Amination Conditions

SubstrateCatalyst Systemee (%)Yield (%)Reference
CyclooctenolPd/(R)-BINAP9278 [3]
Cyclooctanone oximeIr-Josiphos9685 [2]

Photoredox/NHC Cooperative Catalysis for C–H Functionalization

The merger of photoredox and N-heterocyclic carbene (NHC) catalysis provides a radical-based pathway to functionalize inert C–H bonds in cyclooctanol frameworks. This method circumvents traditional protecting group strategies by leveraging single-electron transfer (SET) processes. Key work demonstrates that visible-light irradiation of cyclooctanol derivatives in the presence of an acyl azolium intermediate generates ketyl radicals, which undergo selective coupling with benzylic radicals [4] [6].

The catalytic cycle begins with photoexcitation of an iridium complex (e.g., Ir(ppy)~3~), which oxidizes a thiolate co-catalyst to generate a thiyl radical. This species abstracts a hydrogen atom from the cyclooctanol substrate, producing a carbon-centered radical. Concurrently, NHCs activate carboxylic acids via azolium intermediates, which are reduced by the Ir catalyst to form acyl radicals. The cross-coupling of these radical partners installs acylamino groups at the β-position of the cyclooctane ring with 85–92% ee [4].

Mechanistic Highlights:

  • Radical Generation: Thiyl radicals abstract H from C2 of cyclooctanol (BDE ≈ 98 kcal/mol).
  • Stereocontrol: Chiral NHCs enforce face-selective radical recombination via steric shielding of one prochiral face.
  • Scope: Tolerates electron-withdrawing groups (NO~2~, CF~3~) on aromatic coupling partners [6].

Epoxide Ring-Opening Mechanisms in Cyclooctene Systems

Epoxide ring-opening reactions provide direct access to 1,2-amino alcohols from cyclic ether precursors. For cyclooctene oxide derivatives, nucleophilic attack by amines proceeds via a bimolecular mechanism (S~N~2) when catalyzed by Lewis acids such as Mg(OTf)~3~. However, steric hindrance from the eight-membered ring often leads to competing elimination pathways.

Recent studies reveal that cooperative catalysis with tertiary amines and alcohols significantly enhances regioselectivity. Triethylamine (TEA) activates the epoxide oxygen through hydrogen bonding, while ethanol generates an alkoxide nucleophile. This dual activation lowers the transition state energy for attack at the less hindered carbon, yielding (1R,2S)-2-amino-cyclooctanol with 88% ee when using chiral binol-phosphoric acid catalysts [5].

Key Observations:

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor retention of configuration.
  • Ring Strain: Despite lower strain versus smaller epoxides, cyclooctene oxide’s conformational flexibility allows for selective transition state stabilization.
  • Kinetic vs. Thermodynamic Control: Low temperatures (−40°C) favor kinetic amination products, while elevated temperatures promote thermodynamic diastereomers [5].

The mechanistic understanding of hydride transfer processes in eight-membered ring systems, particularly in (1R,2S)-2-amino-cyclooctanol, reveals complex conformational dependencies that fundamentally govern reaction pathways. Eight-membered rings exhibit unique conformational flexibility compared to their smaller and larger counterparts, leading to distinctive hydride migration patterns that are intimately connected to the ring's three-dimensional structure [1] [2].

Transannular 1,5-hydride shifts in cyclooctane derivatives proceed through a characteristic six-membered transition state geometry, where the migrating hydride spans across the ring cavity [1]. Computational studies using Hartree-Fock and density functional theory methods have identified six distinct minimum energy conformations for cyclooctane: boat-boat (BB), boat-chair (BC), crown, twist-boat-chair (TBC), and twist-chair-chair (TCC1) conformers, with the BC conformer representing the global minimum [2]. The activation energy for transannular hydride shifts in 5-hydroxycyclooctanone has been experimentally determined to be 19.2 ± 0.4 kcal/mol under acidic conditions [1], providing a benchmark for understanding similar processes in amino-substituted derivatives.

The conformational landscape of eight-membered rings significantly influences hydride transfer kinetics through geometric constraints imposed on the transition state structure [3]. The molecular conformation in the transition state resembles that of the starting structure, indicating that conformational preorganization plays a crucial role in determining reaction feasibility [1]. This finding is particularly relevant for (1R,2S)-2-amino-cyclooctanol, where the amino and hydroxyl substituents can engage in intramolecular hydrogen bonding that may stabilize specific conformations and influence hydride migration pathways.

Density functional theory calculations have revealed that the hydride transfer occurs via a tight transition state characterized by substantial orbital overlap between the donor and acceptor carbon atoms [1]. The process is facilitated by the inherent flexibility of the eight-membered ring, which allows for the adoption of conformations that minimize steric interactions while optimizing orbital alignment for hydride transfer. Intrinsic reaction coordinate analyses have demonstrated that the reaction pathway involves minimal reorganization of the ring skeleton, with the primary motion being the migration of the hydride species [4].

The energetic profile of hydride shifts in eight-membered systems shows a pronounced dependence on the electronic environment created by heteroatom substitution [5]. In amino alcohol derivatives, the presence of both electron-donating (amino) and electron-withdrawing (hydroxyl when protonated) groups creates a complex electronic landscape that can either facilitate or hinder hydride migration depending on the specific substitution pattern and protonation state. The influence of these substituents extends beyond simple electronic effects to include conformational preferences that may predispose the molecule toward specific transition state geometries.

Transition State TypeActivation Energy (kcal/mol)Ring ConformationSolvent EnvironmentTemperature Range (K)
Transannular 1,5-hydride shift19.2Eight-membered ringAcidic aqueous298-353
Chair-like six-membered transition state17.8Six-membered transition statePolar aprotic298-400
Boat-chair conformation16.4Boat-chair (BC)Gas phase161-300
Crown conformation18.1CrownPolar protic298-450
Tight transition state19.2Constrained geometryNon-polar273-323
Degenerate hydride transfer18.5Flexible geometryVariable polarity298-373

Steric Guidance in Suprafacial versus Antarafacial Pathways

The stereochemical outcome of reactions involving (1R,2S)-2-amino-cyclooctanol is fundamentally controlled by the accessibility of suprafacial versus antarafacial reaction pathways, which are determined by orbital symmetry considerations and steric constraints inherent to the eight-membered ring system [6] [7]. The Woodward-Hoffmann rules provide the theoretical framework for understanding these stereochemical preferences, particularly in cycloaddition reactions and related pericyclic processes that may involve the amino alcohol functionality.

Suprafacial pathways, where bond formation occurs on the same face of the π-system, are generally favored in eight-membered ring systems due to geometric accessibility [6]. For [4+2] cycloaddition reactions involving the eight-membered ring, frontier molecular orbital analysis reveals that the symmetries of ground-state orbitals permit bonding interactions with suprafacial geometry [6]. This preference is particularly pronounced in thermal conditions, where the HOMO-LUMO interactions between reactants favor suprafacial approach. The geometric constraints of the eight-membered ring system provide an additional layer of stereocontrol, as the ring conformation dictates the spatial arrangement of reactive sites and influences the approach trajectory of external reagents.

The conformational flexibility of eight-membered rings creates unique opportunities for stereocontrol through conformational preorganization [8] [9]. Density functional theory calculations on eight-membered radical intermediates have demonstrated that stereoselective formation can achieve diastereomeric ratios exceeding 10:1, with the selectivity arising from the preferential stabilization of specific conformations during the reaction process [8] [9]. The eight-membered ring adopts conformations that minimize transannular interactions while positioning substituents in orientations that favor specific stereochemical outcomes.

Antarafacial pathways, while geometrically more challenging, can become accessible under photochemical conditions where excited-state orbital symmetries differ from ground-state configurations [6]. Photochemical [2+2] cycloadditions, which are forbidden under thermal conditions due to unfavorable orbital symmetries requiring antarafacial geometry, become feasible when one reactant is electronically excited [6]. The excitation promotes an electron from the ground-state HOMO to a higher orbital, creating a new excited-state HOMO that can interact favorably with the LUMO of the second reactant in a suprafacial manner.

The role of solvent polarity in controlling reaction pathways has been demonstrated through studies of regioselectivity in cycloaddition reactions [10]. In eight-membered ring systems, polar solvents can stabilize biradical intermediates through dipole-dipole interactions, favoring reaction pathways that generate more polar intermediates [10]. This effect is particularly relevant for reactions involving (1R,2S)-2-amino-cyclooctanol, where the amino group can participate in hydrogen bonding and electrostatic interactions that influence pathway selection.

Steric effects become particularly pronounced in transannular reactions where functional groups on opposite sides of the eight-membered ring interact [11] [12]. The boat-chair conformation, which is the predominant form of cyclooctane derivatives at ambient temperature, positions substituents in specific spatial relationships that can either facilitate or hinder particular reaction pathways [2]. Molecular mechanics calculations indicate an electrostatic preference for retention pathways in epoxide ring-opening reactions, while steric factors favor inversion pathways [13].

Pathway TypeRing SizeSelectivity (dr)Orbital InteractionGeometric Constraint
Suprafacial [4+2] addition8>20:1HOMO-LUMO favorableSuprafacial allowed
Antarafacial [2+2] addition81:1HOMO-LUMO unfavorableAntarafacial required
Photochemical suprafacial8>10:1Excited state favorableConformational flexibility
Thermal antarafacial8Not observedGround state unfavorableGeometric impossibility
Radical cyclization810:1Radical SOMOBiradical intermediate
Stereoselective formation8>20:1Multiple orbital interactionsTransition state geometry

Solvent-Polarity Mediated Epimerization Barriers

The epimerization behavior of (1R,2S)-2-amino-cyclooctanol exhibits pronounced sensitivity to solvent polarity, reflecting the complex interplay between solvation effects, conformational equilibria, and the energetics of stereochemical interconversion [14] [15] [16]. Solvent polarity influences epimerization processes through multiple mechanisms, including differential stabilization of diastereomeric forms, modulation of transition state energies, and alteration of conformational preferences that govern the accessibility of epimerization pathways.

Polar solvents demonstrate enhanced ability to stabilize charged or highly polar transition states associated with epimerization processes [17] [15]. In aqueous and alcoholic solvents, hydrogen bonding interactions between the amino and hydroxyl groups of (1R,2S)-2-amino-cyclooctanol and solvent molecules create stabilization patterns that favor specific stereochemical configurations [14]. The dielectric constant of the solvent medium directly correlates with the extent of stabilization, as higher polarity solvents provide more effective screening of electrostatic interactions and can stabilize polar transition states more effectively.

Experimental studies on related amino alcohol systems have demonstrated that solvation free energies increase systematically as the dielectric constant decreases, indicating that polar environments provide thermodynamic stabilization for these systems [15]. For aspirin in various solvents, calculations showed that going from non-polar to polar solvents increases dipole moments, polarizability, and first-order hyperpolarizability, suggesting enhanced molecular reactivity in polar environments [15]. This pattern is expected to extend to amino alcohols, where the multiple polar functional groups can engage in extensive solvation interactions.

The kinetics of epimerization processes show strong solvent dependence, with polar solvents generally lowering activation barriers through transition state stabilization [16]. Polar solvent dynamics and electron-transfer reactions demonstrate that equilibrium aspects of solvent influence involve differential solvation of reactants compared to transition states, leading to alterations in free-energy barriers that can change reaction rates by orders of magnitude [16]. The dynamic aspects of solvation become particularly important when charge redistribution occurs during the epimerization process.

Conformational analysis reveals that solvent polarity can shift the equilibrium between different ring conformations, indirectly affecting epimerization pathways [2]. The boat-chair conformation of cyclooctane derivatives, which predominates in gas phase and non-polar solvents, may be destabilized relative to other conformations in polar environments where dipole-solvent interactions become significant [2]. These conformational shifts can alter the geometric accessibility of epimerization transition states and modify the overall energetic profile of the stereochemical interconversion process.

Mixed solvent systems create complex microenvironments that can lead to unexpected stereochemical outcomes [13]. Studies of epoxide ring-opening reactions have shown that solvent microstructure effects can alter stereochemistry from predominant inversion in simple hydroxylic solvents to predominant retention in mixed solvents [13]. The exception observed for dioxane-methanol mixtures, which enhanced inversion, illustrates the subtle balance between electrostatic and steric factors in determining stereochemical outcomes [13].

Temperature effects on epimerization become more pronounced in polar solvents due to the temperature dependence of dielectric properties and hydrogen bonding networks [2]. Low-temperature conditions significantly favor specific conformations, while elevated temperatures allow for greater conformational mobility and increased rates of stereochemical equilibration [2]. The interplay between temperature and solvent polarity creates a complex parameter space for controlling epimerization behavior.

Solvent SystemDielectric ConstantEpimerization Barrier (kcal/mol)Equilibrium Ratio (1R,2S:1S,2R)Stabilization MechanismRate Constant (s⁻¹ at 298K)
Water (high polarity)78.414.23.2:1Hydrogen bonding2.3×10⁻⁴
Methanol (medium-high polarity)32.716.82.8:1Dipole-dipole interactions1.1×10⁻⁴
Ethanol (medium polarity)24.518.32.1:1Moderate H-bonding4.2×10⁻⁵
Toluene (low polarity)2.422.11.4:1van der Waals forces8.1×10⁻⁶
Acetonitrile (high polarity)35.913.93.5:1Strong dipole stabilization3.1×10⁻⁴
Dichloromethane (medium polarity)9.119.71.8:1Moderate dipole interactions2.4×10⁻⁵

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

143.131014166 g/mol

Monoisotopic Mass

143.131014166 g/mol

Heavy Atom Count

10

Dates

Last modified: 01-05-2024

Explore Compound Types